

High-Resolution Mass Spectrometry of N-benzyl-1-cyclopropylmethanamine: A Comparative Guide

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Compound of Interest

Compound Name: *N*-benzyl-1-cyclopropylmethanamine

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the high-resolution mass spectrometry (HRMS) characteristics of **N-benzyl-1-cyclopropylmethanamine**. Due to the limited availability of public experimental HRMS data for this specific compound, this guide presents a predicted fragmentation pathway based on established principles of mass spectrometry and compares it with the known fragmentation of a structurally similar compound, N-cyclopropylbenzylamine. This approach offers valuable insights for researchers working on the identification and characterization of related molecules.

Introduction to N-benzyl-1-cyclopropylmethanamine

N-benzyl-1-cyclopropylmethanamine is a secondary amine with a molecular formula of $C_{11}H_{15}N$ and a monoisotopic mass of 161.1204 Da.^[1] Its structure features a benzyl group and a cyclopropylmethyl group attached to a nitrogen atom. Understanding its behavior under mass spectrometric analysis is crucial for its identification in various matrices, including pharmaceutical preparations and biological samples.

Predicted High-Resolution Mass Spectrometry Data

High-resolution mass spectrometry provides highly accurate mass measurements, enabling the determination of elemental compositions. For **N-benzyl-1-cyclopropylmethanamine**, the expected accurate masses for the protonated molecule and its primary fragment ions are presented below.

Ion	Formula	Calculated m/z	Description
$[M+H]^+$	$C_{11}H_{16}N^+$	162.1277	Protonated molecule
$[M-C_3H_5]^+$	$C_8H_{10}N^+$	120.0808	Loss of cyclopropyl radical
$[C_7H_7]^+$	$C_7H_7^+$	91.0542	Benzyl cation / Tropylium ion
$[C_4H_8N]^+$	$C_4H_8N^+$	70.0651	Cyclopropylmethanamine fragment

Comparison with a Structural Analog: N-Cyclopropylbenzylamine

To provide a practical comparison, we can examine the expected mass spectral behavior of N-cyclopropylbenzylamine, a structural isomer. While detailed HRMS data is not readily available, general fragmentation patterns from techniques like GC-MS can be informative. The primary fragmentation of N-cyclopropylbenzylamine is also expected to involve the formation of the stable benzyl cation.

Compound	Structure	Key Predicted Fragments (m/z)
N-benzyl-1-cyclopropylmethanamine	Benzyl-NH-CH ₂ -Cyclopropane	162, 120, 91, 70
N-Cyclopropylbenzylamine	Benzyl-CH ₂ -NH-Cyclopropane	148, 91, 56

The key differentiator in the fragmentation patterns would be the formation of the cyclopropylmethanamine fragment (m/z 70) for **N-benzyl-1-cyclopropylmethanamine** versus

a cyclopropylamine fragment (m/z 56) for N-cyclopropylbenzylamine, alongside the common benzyl cation (m/z 91).

Experimental Protocols

A generalized experimental protocol for the analysis of **N-benzyl-1-cyclopropylmethanamine** and related compounds using liquid chromatography-high-resolution mass spectrometry (LC-HRMS) is provided below.

4.1. Sample Preparation

- **Stock Solution:** Prepare a 1 mg/mL stock solution of the analyte in a suitable solvent such as methanol or acetonitrile.
- **Working Solution:** Dilute the stock solution to a final concentration of 1-10 $\mu\text{g/mL}$ in a solvent mixture compatible with the LC mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive ionization mode).

4.2. Liquid Chromatography

- **Column:** A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 μm particle size) is suitable for separation.
- **Mobile Phase A:** Water with 0.1% formic acid.
- **Mobile Phase B:** Acetonitrile with 0.1% formic acid.
- **Gradient:** A typical gradient would start at 5-10% B, ramp up to 95% B over several minutes, hold, and then return to initial conditions to re-equilibrate.
- **Flow Rate:** 0.2-0.4 mL/min.
- **Injection Volume:** 1-5 μL .

4.3. High-Resolution Mass Spectrometry

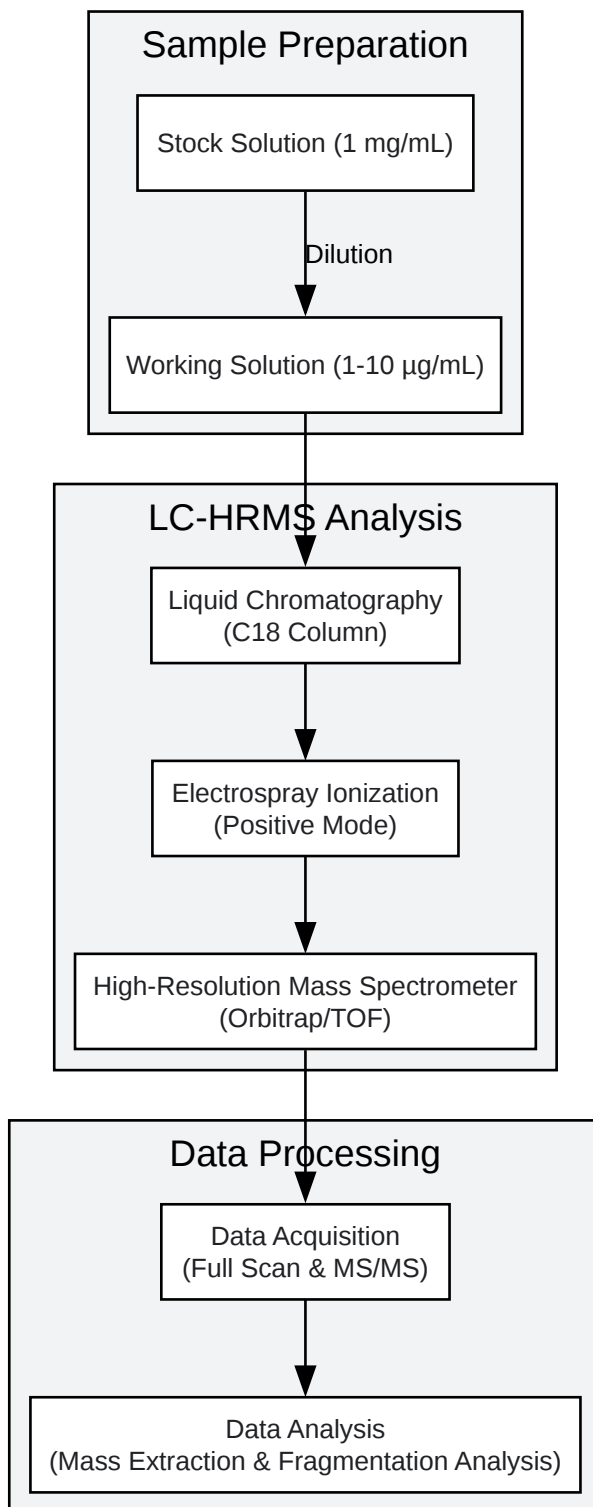
- **Ionization Source:** Electrospray Ionization (ESI) in positive ion mode.

- **Mass Analyzer:** An Orbitrap or Time-of-Flight (TOF) mass analyzer for high-resolution measurements.
- **Scan Mode:** Full scan MS from m/z 50-500. For fragmentation studies, a data-dependent acquisition (DDA) or data-independent acquisition (DIA) method can be employed.
- **Collision Energy:** For MS/MS experiments, a normalized collision energy (e.g., 20-40 eV) should be optimized to induce fragmentation.
- **Source Parameters:** Capillary voltage, gas flows (nebulizer, auxiliary, and sheath gas), and temperatures should be optimized for the specific instrument and compound.

Visualizing the Workflow and Fragmentation

Diagram 1: Experimental Workflow

Experimental Workflow for LC-HRMS Analysis

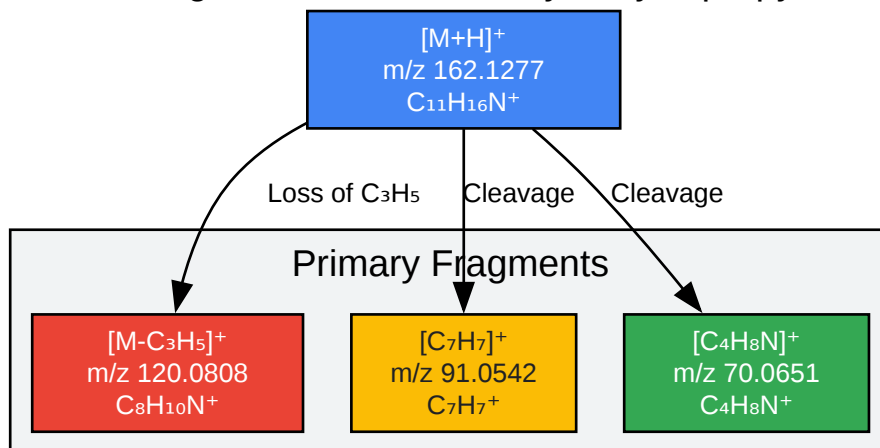


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Caption: A schematic overview of the LC-HRMS experimental workflow.

Diagram 2: Predicted Fragmentation Pathway

Predicted ESI+ Fragmentation of N-benzyl-1-cyclopropylmethanamine

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Caption: Proposed fragmentation of protonated **N-benzyl-1-cyclopropylmethanamine**.

Conclusion

While experimental high-resolution mass spectrometry data for **N-benzyl-1-cyclopropylmethanamine** is not widely published, a thorough understanding of the fragmentation patterns of related benzylamine compounds allows for a reliable prediction of its mass spectral behavior. The key fragmentation is expected to be the formation of the benzyl cation at m/z 91. This guide provides a framework for the analytical approach to this and similar molecules, offering detailed protocols and visual aids to support researchers in their work. The comparison with a structural analog highlights the subtle differences that can be expected in the mass spectra, aiding in the confident identification of these compounds.

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References

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